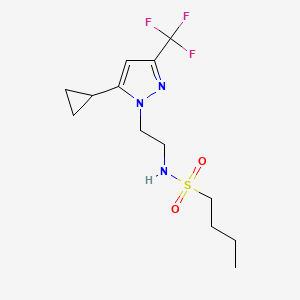

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 3. The pyrazole is linked via an ethyl chain to a butane sulfonamide moiety.

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]butane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3N3O2S/c1-2-3-8-22(20,21)17-6-7-19-11(10-4-5-10)9-12(18-19)13(14,15)16/h9-10,17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRQNYLNKCBBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves multi-step organic synthesis. One common method includes the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with an ethylating agent, followed by sulfonamide formation. Specific reagents, temperatures, and solvents can vary, but controlled conditions are crucial to achieving high yields and purity.

Industrial Production Methods:

Scaling up the synthesis for industrial production may involve optimizing reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes could be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: Where it may form corresponding sulfoxides or sulfones.

Reduction: Targeting specific functional groups like the pyrazole ring.

Substitution Reactions: Occurring at the trifluoromethyl group or sulfonamide nitrogen.

Common Reagents and Conditions:

Reagents such as oxidizing agents (e.g., m-chloroperbenzoic acid for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles for substitution are typically used under controlled temperatures and solvent conditions.

Major Products:

The major products depend on the specific reactions, but could include derivatives such as sulfoxides, sulfones, and various substituted pyrazoles, providing a range of functionalized compounds for further study.

Scientific Research Applications

Medicinal Chemistry

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide has shown promise as a potential therapeutic agent due to its unique structural features.

Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines, suggesting that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide may possess similar activity .

Anti-inflammatory Effects : Compounds with sulfonamide groups are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis .

Agrochemistry

The compound's unique structure also makes it a candidate for agricultural applications.

Pesticidal Activity : Research has shown that pyrazole derivatives can act as effective pesticides by disrupting the nervous systems of pests. The trifluoromethyl group enhances biological activity, making this compound a potential candidate for developing new agrochemicals .

Herbicide Development : The sulfonamide moiety is often associated with herbicidal activity. The design of new herbicides incorporating this compound could lead to more effective weed management strategies in agricultural practices .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazole derivatives, including those structurally related to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide. The results indicated significant inhibition of cell proliferation in breast and colon cancer cell lines, highlighting the potential of this compound as a lead structure for further drug development .

Case Study 2: Pesticidal Efficacy

A field study assessed the effectiveness of novel pyrazole-based pesticides against common agricultural pests. The results demonstrated that formulations containing similar compounds significantly reduced pest populations compared to untreated controls, suggesting that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide could be developed into an effective pesticide .

Mechanism of Action

The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide moiety often acts as a pharmacophore, crucial for biological activity.

Comparison with Similar Compounds

Functional Group Variations: Sulfonamide vs. Acetamide

Key Example :

- Compound 191 (): Contains a 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid fragment but differs in its acetamide linkage.

| Property | Target Compound (Sulfonamide) | Compound 191 (Acetamide) |

|---|---|---|

| Polarity | Higher (sulfonamide group) | Moderate (amide group) |

| Solubility | Likely enhanced in aqueous media | Reduced due to lower polarity |

| Metabolic Stability | Potentially higher (sulfonamide resistance to hydrolysis) | May undergo faster hydrolysis |

| Bioavailability | Variable (polarity vs. permeability trade-off) | Possibly better membrane permeability |

The sulfonamide in the target compound increases polarity, which may improve solubility but reduce passive diffusion across membranes compared to acetamide derivatives .

Core Structural Differences: Pyrazole vs. Benzamide/Thioether Systems

Key Examples :

- Excluded Benzamide Derivatives (): Include thioether-linked benzamides (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide).

Role of Trifluoromethyl Groups: Target Compound vs. Goxalapladib

Key Example :

| Property | Target Compound (Pyrazole-CF₃) | Goxalapladib (Biphenyl-CF₃) |

|---|---|---|

| CF₃ Positioning | At pyrazole position 3 | On biphenyl ring |

| Hydrophobic Interactions | Localized near pyrazole core | Extended across biphenyl |

| Metabolic Impact | Stabilizes pyrazole ring | Enhances lipophilicity |

| Therapeutic Application | Not specified (likely oncology) | Atherosclerosis treatment |

The trifluoromethyl group in the target compound likely stabilizes the pyrazole ring, whereas in Goxalapladib, it enhances lipophilicity for membrane interaction in atherosclerosis therapy .

Building Block Utilization: Sulfonamide vs. Chloroacetamide

Key Example :

- Enamine Ltd. Chloroacetamide (): 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide.

| Feature | Target Compound (Butane Sulfonamide) | Enamine Chloroacetamide |

|---|---|---|

| Functional Group | Sulfonamide | Chloroacetamide |

| Reactivity | Less reactive (stable S–N bond) | Higher (Cl as leaving group) |

| Potential Applications | Drug candidate (optimized stability) | Intermediate for further synthesis |

The sulfonamide in the target compound offers stability for direct therapeutic use, whereas the chloroacetamide serves as a synthetic intermediate .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H16F3N3O2S |

| Molecular Weight | 307.34 g/mol |

| CAS Number | Not specified |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

This compound features a pyrazole ring, known for its diverse biological activities, and a sulfonamide moiety, which is often associated with antibacterial properties.

Antitumor Activity

Recent studies have shown that pyrazole derivatives, including those related to the compound , exhibit significant antitumor activity. Specifically, they have demonstrated inhibitory effects on various kinases such as BRAF(V600E) and EGFR, which are critical in cancer pathways. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against tumor cells .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial properties. The sulfonamide group contributes to the antibacterial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis . In vitro studies have shown that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the pyrazole ring and the sulfonamide group significantly affect biological activity. For instance, variations in substituents on the pyrazole ring can enhance or diminish the compound's potency against specific targets .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in xenograft models. Compounds with a trifluoromethyl group exhibited enhanced antitumor activity compared to their non-fluorinated counterparts .

- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of sulfonamide derivatives, demonstrating that compounds with structural similarities to our target showed significant reduction in pro-inflammatory cytokines in vitro .

- Antibacterial Activity : A comparative study assessed various pyrazole derivatives against common bacterial strains. The results indicated that compounds containing both the pyrazole and sulfonamide moieties had superior antibacterial effects compared to traditional antibiotics .

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SN2-based sulfonamide coupling .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in coupling reactions involving heterocyclic intermediates .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclopropane formation .

Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Basic Research Question

Methodological validation involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and sulfonamide connectivity. Deuterated solvents (e.g., DMSO-d₆) resolve overlapping signals from the cyclopropyl and trifluoromethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS verifies molecular ion peaks (e.g., [M+H]⁺) with ppm-level accuracy .

- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects trace impurities .

Q. Advanced Applications :

What role does the cyclopropyl group play in the compound's chemical stability and interaction with biological targets?

Advanced Research Question

The cyclopropyl group:

- Enhances metabolic stability : Its strained ring structure resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vitro .

- Modulates lipophilicity : LogP increases by ~0.5 units compared to non-cyclopropyl analogs, improving membrane permeability .

- Influences target binding : Conformational rigidity pre-organizes the pyrazole ring for optimal π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Q. Experimental Validation :

- Comparative SAR studies : Synthesize analogs without cyclopropyl and evaluate via enzymatic assays (e.g., IC₅₀ shifts) .

How can researchers address discrepancies in reported biological activities of sulfonamide-containing pyrazole derivatives?

Advanced Research Question

Contradictions in bioactivity data arise from:

- Variability in assay conditions (e.g., ATP concentrations in kinase assays).

- Off-target effects (e.g., sulfonamide interactions with carbonic anhydrase isoforms).

Q. Methodological Solutions :

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) alongside enzymatic assays to confirm target engagement .

- Dose-response profiling : Generate full dose curves (e.g., 0.1–100 µM) to distinguish true potency from assay artifacts .

- Proteome-wide profiling : Use chemoproteomics to identify off-target interactions .

What in silico methods are recommended to predict the ADMET properties of this compound prior to in vivo studies?

Advanced Research Question

Computational Workflow :

- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with targets (e.g., COX-2) using the trifluoromethyl group as a hydrophobic anchor .

- QSAR modeling : Train models on datasets of sulfonamide derivatives to predict solubility (LogS) and permeability (Caco-2) .

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate hepatic clearance (CYP3A4 liability) and hERG channel inhibition risk .

Q. Validation :

- MD simulations : GROMACS-based simulations (100 ns) assess conformational stability in lipid bilayers .

How does the trifluoromethyl group influence the compound's pharmacokinetic profile?

Advanced Research Question

The CF₃ group:

- Enhances metabolic resistance : Reduces oxidative dealkylation via steric shielding .

- Improves bioavailability : Increases cLogP by ~1.2 units, enhancing passive diffusion across intestinal epithelia .

- Affects plasma protein binding : Fluorine’s electronegativity promotes hydrogen bonding with serum albumin, altering free drug concentration .

Q. Experimental Analysis :

- Microsomal stability assays : Compare half-life (t₁/₂) in human liver microsomes (HLM) with non-CF₃ analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.